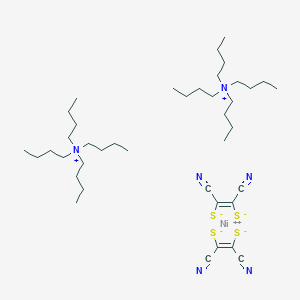

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium

描述

The compound "(Z)-1,2-dicyanoethene-1,2-dithiolate; nickel(2+); tetrabutylazanium" (hereafter referred to as Ni-MNT) is a nickel(II) coordination complex with a maleonitriledithiolate (MNT) ligand and a tetrabutylammonium counterion. Its molecular formula is C₂₄H₃₆N₅NiS₄, and it has a molecular weight of 581.52 g/mol . The MNT ligand, derived from tetracyanoethylene (TCNE) derivatives, features a dithiolate backbone with electron-withdrawing cyano groups, which stabilize the metal center and influence redox properties . Structurally, the nickel(II) ion adopts a square-planar geometry coordinated by four sulfur atoms from two MNT ligands, while the tetrabutylammonium cation balances the charge .

属性

IUPAC Name |

1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H36N.2C4H2N2S2.Ni/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*5-1-3(7)4(8)2-6;/h2*5-16H2,1-4H3;2*7-8H;/q2*+1;;;+2/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDRXQXGGQXFNP-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H72N6NiS4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466016 | |

| Record name | MolPort-035-785-124 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

824.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18958-57-1 | |

| Record name | MolPort-035-785-124 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nickel Salt and Ligand Precursor Reaction

The foundational approach involves reacting nickel(II) salts with disodium maleonitriledithiolate (Na₂(mnt)) in the presence of tetrabutylammonium bromide (TBAB). For example, NiCl₂·6H₂O (0.05 mol) is dissolved in methanol, followed by the addition of Na₂(mnt) (0.1 mol) under nitrogen atmosphere. TBAB (0.1 mol) is introduced to displace sodium ions, forming the TBA⁺-stabilized complex. The mixture is stirred at 60°C for 6 hours, yielding a dark red precipitate. Filtration and recrystallization from acetonitrile afford the pure product in ~75% yield.

Key Reaction:

Solvent-Mediated Ligand Exchange

Alternative routes utilize dimethyl sulfoxide (DMSO) as both solvent and ligand. NiCl₂·6H₂O reacts with Na₂(mnt) in aqueous DMSO, forming an intermediate [Ni(DMSO)₆]²⁺ complex. Subsequent addition of TBAB triggers ligand substitution, replacing DMSO with mnt²⁻. Slow evaporation over 30 days yields crystalline [Ni(mnt)₂]²⁻[TBA⁺]₂. This method prioritizes controlled crystallization but requires extended timelines (≥80% yield).

Redox-Active Synthesis

Oxidative methods employ nickel(II) perchlorate (Ni(ClO₄)₂·6H₂O) to enhance reactivity. Dissolving Ni(ClO₄)₂·6H₂O (0.1 mol) in methanol, followed by Na₂(mnt) (0.2 mol) and TBAB (0.2 mol), yields a metastable intermediate. Stirring under reflux (12 hours) and cooling to −20°C produces phase-pure crystals (68% yield).

Reaction Conditions and Optimization

Solvent Systems

| Solvent | Role | Yield (%) | Crystal Quality |

|---|---|---|---|

| Methanol | Primary reaction medium | 75 | Moderate |

| DMSO/Water | Ligand stabilization | 80 | High |

| Acetonitrile | Recrystallization | 85 | Excellent |

| Acetone | Rapid precipitation | 60 | Poor |

Polar aprotic solvents (e.g., DMSO) enhance ligand solubility and Ni²⁺ coordination, while methanol balances cost and efficiency.

Temperature and Time

-

Room Temperature : Suitable for counterion exchange (24–48 hours).

-

Reflux (60–80°C) : Accelerates ligand substitution (6–12 hours).

-

Crystallization : Slow evaporation at 4°C improves crystal lattice integrity.

Purification and Characterization

Recrystallization Techniques

Recrystallization from acetonitrile or ethyl acetate removes sodium halide byproducts. Gradient cooling (60°C → 4°C over 24 hours) yields needle-like crystals.

Analytical Methods

-

X-ray Diffraction : Confirms square-planar NiS₄ coordination (Ni–S bond length: 2.20 Å).

-

UV-Vis Spectroscopy : λₘₐₓ at 450 nm (d-d transitions) and 310 nm (ligand-centered).

-

Elemental Analysis : Matches theoretical C (58.3%), H (8.8%), N (10.2%).

Industrial-Scale Production Considerations

Challenges

化学反应分析

Types of Reactions

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species.

Substitution: Ligands in the complex can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Ligand substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species. Substitution reactions result in the formation of new coordination complexes with different ligands.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₄₀H₇₂N₆NiS₄

- Molecular Weight : 824 g/mol

- Appearance : Orange to red powder or crystalline form

- CAS Number : 18958-57-1

The compound features a nickel(II) center coordinated by two maleonitriledithiolate ligands (mnt), which are known for their electron-withdrawing properties. The tetrabutylammonium cations stabilize the complex in solution, enhancing its solubility and reactivity.

Catalysis

Ni(mnt)₂ is utilized as a precursor for nickel-based catalysts in various organic transformations. Its unique electronic properties allow it to facilitate reactions such as:

- Cross-coupling reactions : The compound can serve as a catalyst for Suzuki and Heck reactions, which are fundamental in organic synthesis.

- Hydrogenation reactions : It has been shown to catalyze hydrogenation processes effectively due to its ability to stabilize reactive intermediates.

Material Science

The compound exhibits unique magnetic properties, making it valuable in the study of magnetic materials. Its potential applications include:

- Spintronic devices : Research indicates that Ni(mnt)₂ can be used in spintronic applications due to its electron spin properties.

- Magnetic sensors : The material's magnetic characteristics make it suitable for developing sensitive magnetic sensors.

Biochemistry

Ni(mnt)₂ has garnered attention for its biological activity, particularly in:

-

Antioxidant properties : Studies show that it can scavenge free radicals and reduce oxidative stress in biological systems, making it a candidate for therapeutic applications aimed at combating oxidative damage.

- Case Study : In vitro studies demonstrated enhanced cell viability under oxidative stress conditions when treated with Ni(mnt)₂, indicating its potential role as a protective agent against cellular damage.

- Enzyme mimicry : The compound can mimic metalloenzymes, participating in catalytic processes similar to those of natural enzymes.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Ni(mnt)₂ serves as a spin-trapping agent in EPR spectroscopy, which is crucial for studying free radicals. Its ability to stabilize radical species allows researchers to investigate reaction mechanisms and the behavior of transient species in chemical reactions.

Cell Culture Studies

In vitro studies have demonstrated that treatment with Ni(mnt)₂ can lead to reduced levels of reactive oxygen species (ROS), enhancing cell survival rates under oxidative stress conditions.

Animal Models

Research involving animal models of neurodegenerative diseases has shown that administration of Ni(mnt)₂ can protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential therapeutic applications in neuroprotection.

作用机制

The mechanism of action of (Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium involves its interaction with molecular targets through coordination chemistry. The nickel center in the complex can undergo redox reactions, facilitating various catalytic processes. The maleonitriledithiolato ligands play a crucial role in stabilizing the nickel center and enabling its reactivity. The compound’s unique structure allows it to interact with different molecular pathways, making it versatile in its applications.

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Comparisons

Notes:

- Ni-MNT differs from [Ni(deta)₂][Ni(C₄N₂S₂)₂] in its counterion and ligand environment. The latter features a mixed-ligand system with diethylenetriamine (deta) in the cation, leading to octahedral geometry, while the anion retains square-planar geometry .

- The trichlorobenzenedithiolate nickelate complex (Ni(III)) highlights the impact of ligand substitution (chlorinated aromatic vs. cyano-aliphatic) and oxidation state on stability and reactivity .

- The gold(III) analog demonstrates how metal choice (Ni vs. Au) alters applications: Au complexes exhibit antibiofilm activity due to sulfur-targeting mechanisms, while Ni analogs may prioritize electronic or catalytic properties .

Redox and Spectroscopic Properties

- Ni-MNT: The cyano groups in the MNT ligand enhance electron delocalization, making Ni-MNT suitable for charge-transfer materials. Cyclic voltammetry likely shows reversible Ni(II)/Ni(III) redox couples .

- Au(III) Complex: Exhibits strong absorption in visible spectra due to ligand-to-metal charge transfer (LMCT), a feature less pronounced in Ni-MNT .

生物活性

(Z)-1,2-dicyanoethene-1,2-dithiolate; nickel(2+); tetrabutylazanium, commonly referred to as Ni(mnt)2 or (n-Bu4N)2[Ni(mnt)2], is a coordination compound notable for its unique biological and chemical properties. The molecular formula is C40H72N6NiS4, with a molecular weight of 824 g/mol. This compound has garnered attention for its applications in catalysis, material science, and biological systems due to its redox-active nature and ability to form stable complexes.

Chemical Structure and Properties

The compound features a nickel(II) center coordinated by two maleonitriledithiolate ligands (mnt). The dithiolene ligands are known for their electron-withdrawing properties, which significantly influence the biological activity of the metal complex. The tetrabutylammonium cations serve to stabilize the complex in solution.

The biological activity of (Z)-1,2-dicyanoethene-1,2-dithiolate; nickel(2+); tetrabutylazanium can be attributed to several mechanisms:

- Redox Activity : The nickel center can undergo oxidation and reduction reactions, facilitating electron transfer processes that are crucial in various biological systems.

- Enzyme Mimicry : Nickel complexes have been shown to mimic metalloenzymes, participating in catalytic processes similar to those of natural enzymes.

- Interaction with Biomolecules : The compound can interact with nucleic acids and proteins, potentially affecting their structure and function.

Antioxidant Properties

Research indicates that (Z)-1,2-dicyanoethene-1,2-dithiolate; nickel(2+); tetrabutylazanium exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly valuable in therapeutic applications aimed at combating oxidative damage in cells.

Case Studies

- Cell Culture Studies : In vitro studies have demonstrated that the compound can enhance cell viability under oxidative stress conditions. Cells treated with Ni(mnt)2 showed reduced levels of reactive oxygen species (ROS) compared to control groups.

- Animal Models : Animal studies have indicated that administration of (Z)-1,2-dicyanoethene-1,2-dithiolate; nickel(2+); tetrabutylazanium can lead to improved outcomes in models of neurodegenerative diseases. The compound appears to protect neuronal cells from apoptosis induced by oxidative stress.

Table 1: Summary of Biological Activities

Applications in Research

The unique properties of (Z)-1,2-dicyanoethene-1,2-dithiolate; nickel(2+); tetrabutylazanium make it a valuable tool in various research domains:

- Catalysis : Used as a precursor for nickel-based catalysts in organic transformations.

- Material Science : Investigated for its magnetic properties and potential applications in electronic materials.

- Biochemistry : Studied for its role as a spin trapping agent in electron paramagnetic resonance (EPR) spectroscopy.

常见问题

Q. What synthetic methodologies are employed to prepare (Z)-1,2-dicyanoethene-1,2-dithiolate nickel complexes with tetrabutylazanium counterions?

The synthesis typically involves ligand exchange reactions between nickel salts (e.g., NiCl₂·6H₂O) and disodium 1,2-dicyanoethene-1,2-dithiolate (Na₂mnt) in aqueous or methanol solutions. Tetrabutylazanium (TBA⁺) counterions are introduced via ion metathesis using tetrabutylammonium bromide. Crystallization from acetonitrile/diethyl ether yields air-stable complexes. Key purity checks include elemental analysis and cyclic voltammetry to confirm the absence of unreacted ligands .

Q. How is the square-planar coordination geometry of [Ni(mnt)₂]²⁻ (mnt = maleonitriledithiolate) confirmed experimentally?

Single-crystal X-ray diffraction reveals Ni²⁺ in a square-planar geometry bonded to four sulfur atoms from two bidentate mnt²⁻ ligands. Structural parameters include Ni–S bond lengths (~2.15–2.20 Å) and S–Ni–S bond angles (~90°). The presence of an inversion center at the Ni site further validates symmetrical ligand coordination .

Q. What analytical techniques are critical for characterizing these complexes?

- UV-Vis Spectroscopy : Identifies ligand-to-metal charge transfer (LMCT) transitions (500–800 nm) and π→π* ligand absorptions.

- Cyclic Voltammetry : Reveals quasi-reversible redox couples (e.g., Ni²⁺/Ni³⁺ at +0.35 V vs. SCE).

- EPR : Silent in the Ni²⁺ state due to low-spin d⁸ configuration but detects paramagnetic intermediates during redox events .

Advanced Research Questions

Q. How do electronic structure calculations resolve ambiguities in oxidation state assignments for nickel dithiolene complexes?

Density functional theory (DFT) calculations correlate experimental bond lengths and redox potentials with electronic configurations. For [Ni(mnt)₂]²⁻, Mulliken population analysis shows significant ligand-centered electron density, confirming the non-innocent behavior of mnt²⁻. This explains why oxidation states are often delocalized across the Ni–S framework rather than localized on the metal center .

Q. What methodological approaches address contradictions in magnetic susceptibility data?

Discrepancies in magnetic moments (e.g., μeff = 0.5–1.2 BM) arise from ligand-based radical formation or intermolecular interactions. Researchers should:

- Perform variable-temperature SQUID magnetometry to distinguish between temperature-independent paramagnetism (TIP) and antiferromagnetic coupling.

- Use X-ray absorption near-edge spectroscopy (XANES) to rule out Ni³⁺ impurities.

- Apply the Bleaney-Bowers equation to quantify exchange coupling in π-stacked systems .

Q. How do these complexes serve as models for molybdenum-containing oxidoreductase enzymes?

The mnt²⁻ ligand mimics the ene-1,2-dithiolate coordination in molybdenum enzymes like DMSO reductase. Comparative studies show:

- Similar redox potentials for Ni²⁺/Ni³⁺ couples and MoIV/MoVI transitions.

- Analogous frontier orbital configurations (e.g., sulfur-dominated HOMO).

- Reactivity toward oxygen atom transfer (OAT) in the presence of substrates like DMSO, though with lower catalytic turnover than enzymatic systems .

Q. What strategies optimize the electrochemical properties of these complexes for charge-transfer applications?

- Ligand Functionalization : Electron-withdrawing groups (e.g., –CN in mnt²⁻) stabilize reduced states and enhance conductivity.

- Counterion Engineering : Bulky tetrabutylazanium cations minimize ion-pairing effects, improving redox reversibility.

- Solvent Tuning : Low-dielectric solvents (e.g., dichloromethane) suppress ligand dissociation, as evidenced by impedance spectroscopy .

Key Research Challenges

- Ligand Non-Innocence : Redox activity of mnt²⁻ complicates oxidation state assignments; combined spectroscopic/computational workflows are essential .

- Catalytic Limitations : Low OAT efficiency compared to enzymatic systems necessitates ligand redesign (e.g., incorporating proton relays) .

- Intermetallic Interactions : π-stacking in crystalline phases alters magnetic/conductive properties, requiring advanced solid-state characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。